1-(1H-pyrrol-3-yl)piperazine
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Overview
Description
“1-(1H-pyrrol-3-yl)piperazine” is a chemical compound with the molecular formula C₈H₁₃N₃. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “1-(1H-pyrrol-3-yl)piperazine” consists of a piperazine ring attached to a pyrrole ring . The InChI code for this compound is 1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3 .Scientific Research Applications
Antimicrobial Activity
Compounds with a pyrrole ring, such as 1-(1H-pyrrol-3-yl)piperazine, have been found to exhibit antimicrobial activities . They can be used in the development of new antimicrobial drugs.
Anti-inflammatory Drugs
Pyrrole derivatives are known to have anti-inflammatory properties . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of anti-inflammatory drugs.
Antiviral Drugs
Pyrrolopyrazine derivatives, which include a pyrrole ring, have shown antiviral activities . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antiviral drugs.
Antifungal Drugs
Pyrrole-containing compounds have been found to have antifungal properties . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antifungal drugs.
Antioxidant Drugs
Pyrrole derivatives have been found to exhibit antioxidant activities . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of antioxidant drugs.
Antitumor Drugs
Pyrrole-containing compounds have been found to have antitumor properties . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antitumor drugs.
Kinase Inhibitory Drugs
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of kinase inhibitory drugs.
Cholesterol Reducing Drugs
Pyrrole subunit has diverse applications in therapeutically active compounds including cholesterol reducing drugs . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of cholesterol reducing drugs.
Future Directions
Pyrrole derivatives, including “1-(1H-pyrrol-3-yl)piperazine”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, future research could focus on exploring the therapeutic potential of “1-(1H-pyrrol-3-yl)piperazine” and its derivatives.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds interact with various targets, leading to their diverse biological activities.
Mode of Action
Similar compounds have been shown to inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Biochemical Pathways
For instance, some derivatives have shown more activity on kinase inhibition , which could affect multiple signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Pharmacokinetics
The molecular weight of 1-(1h-pyrrol-3-yl)piperazine is 15121 , which is within the optimal range for oral bioavailability in drug discovery.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that 1-(1H-pyrrol-3-yl)piperazine could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
1-(1H-pyrrol-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h1-2,7,9-10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCPTYZVZPFSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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